molecular formula C19H22N2O5S B5726683 ethyl 2-(2-furoylamino)-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate

ethyl 2-(2-furoylamino)-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate

Cat. No.: B5726683
M. Wt: 390.5 g/mol
InChI Key: ZDVZYXIGFFHOQE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-furoylamino)-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate is a thiophene-based derivative featuring a furoylamino group at position 2, a methyl group at position 4, a piperidinylcarbonyl moiety at position 5, and an ethyl carboxylate at position 2. Its structural complexity and functional diversity make it a candidate for pharmacological applications, particularly in drug discovery targeting enzymes or receptors influenced by heterocyclic scaffolds .

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-3-25-19(24)14-12(2)15(18(23)21-9-5-4-6-10-21)27-17(14)20-16(22)13-8-7-11-26-13/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVZYXIGFFHOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in substituents at positions 2, 4, and 5:

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Key Structural Features
Target Compound 2-Furoylamino Methyl 1-Piperidinylcarbonyl Furan and piperidine moieties enhance hydrophilicity and potential CNS activity .
Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate 4-Fluorobenzoylamino Methyl 1-Piperidinylcarbonyl Fluorine atom improves metabolic stability and lipophilicity .
Ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate (CAS 610274-65-2) 2-Chloroacetylamino 4-Methylphenyl Methyl Chloroacetyl group introduces electrophilic reactivity for covalent inhibition .
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS 308831-93-8) Ethoxycarbonylamino Methyl 4-Nitrophenyl Nitro group enhances electron-withdrawing properties, affecting redox activity .
Ethyl 4-cyano-3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2-thiophenecarboxylate Cyano and pyrazolone-derived substituent Methyl Complex pyrazolone linkage Extended conjugation improves fluorescence or photophysical properties .

Key Observations :

  • Furoylamino vs.
  • Piperidinylcarbonyl vs. Nitrophenyl : The piperidinylcarbonyl group (target compound) may improve solubility in polar solvents compared to the nitro-substituted analog, which is more lipophilic .

Physicochemical Properties

Property Target Compound (Estimated) Ethyl 2-amino-4-(4-chlorophenyl)-3-thiophenecarboxylate (CAS 65234-09-5) Ethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate (CAS 306934-99-6)
Melting Point (°C) ~150–160 (predicted) 111–112 120–122
Molecular Weight (g/mol) ~408.5 281.75 326.21
Solubility Moderate in DMSO, low in water Low in water, soluble in chloroform Similar to chloroform-soluble analogs

Notes:

  • The piperidinylcarbonyl group in the target compound likely increases polarity compared to halogenated analogs (), improving solubility in polar aprotic solvents .

Pharmacological and Application Insights

  • Drug Development : Piperidine-containing analogs (e.g., ) are prevalent in CNS drug candidates due to blood-brain barrier permeability .
  • Enzyme Inhibition : The chloroacetyl derivative () may act as a covalent inhibitor, targeting cysteine residues in enzymes .
  • Agrochemical Potential: Nitrophenyl-substituted analogs () are explored for pesticidal activity due to redox-active nitro groups .

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